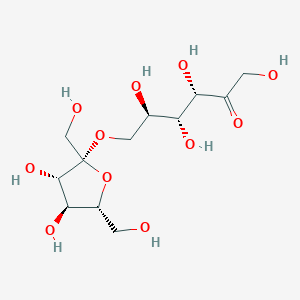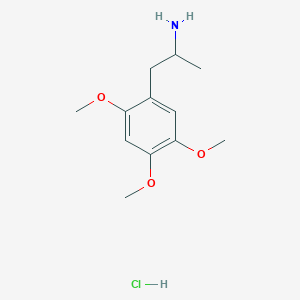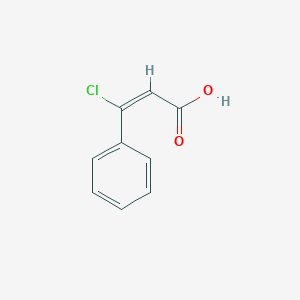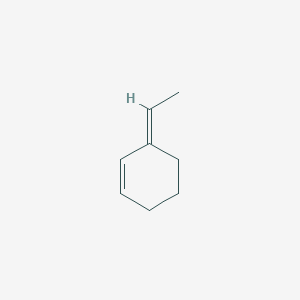
3-ethylidene-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethylidene-1-cyclohexene: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . It is a stereoisomer of 3-ethylidenecyclohexene, existing in both E (trans) and Z (cis) forms . This compound is characterized by the presence of an ethylidene group attached to a cyclohexene ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylidene-1-cyclohexene typically involves the alkylation of cyclohexene with ethylidene derivatives under controlled conditions . The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the ethylidene group on the cyclohexene ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes distillation to separate the E and Z isomers, followed by purification steps to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-ethylidene-1-cyclohexene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), chlorine (Cl2), often in the presence of light or heat.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexenes.
Applications De Recherche Scientifique
3-ethylidene-1-cyclohexene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethylidene-1-cyclohexene involves its interaction with molecular targets such as enzymes and receptors . The ethylidene group can undergo isomerization and reactivity with nucleophiles, leading to various biochemical pathways . The compound’s effects are mediated through covalent bonding and non-covalent interactions with target molecules .
Comparaison Avec Des Composés Similaires
Cyclohexene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexene: Contains an ethyl group instead of an ethylidene group, leading to different reactivity patterns.
Cyclohexanone: An oxidized form of cyclohexene, used in different industrial applications.
Uniqueness: 3-ethylidene-1-cyclohexene is unique due to its stereoisomerism and the presence of the ethylidene group, which imparts distinct chemical and physical properties . This makes it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
16631-62-2 |
|---|---|
Formule moléculaire |
C7H14N6S2 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(3E)-3-ethylidenecyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2- |
Clé InChI |
HCKKIWXIMBMLCD-WAPJZHGLSA-N |
SMILES isomérique |
C/C=C/1\CCCC=C1 |
SMILES |
CC=C1CCCC=C1 |
SMILES canonique |
CC=C1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


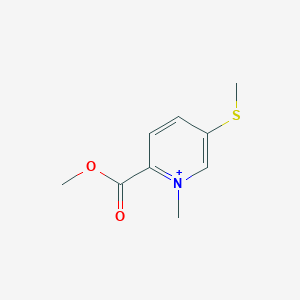
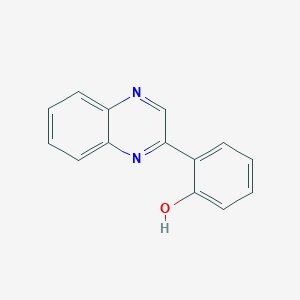
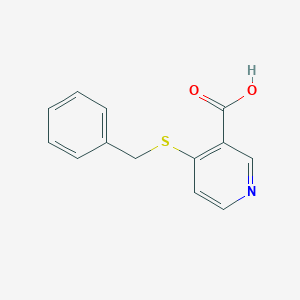
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
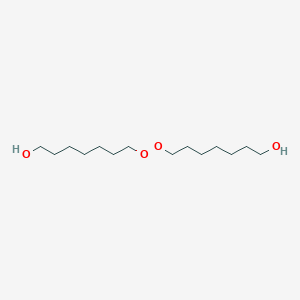

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

